molecular formula C20H21N3O4S2 B2552813 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 708239-20-7

2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2552813
CAS RN: 708239-20-7
M. Wt: 431.53
InChI Key: FKVCNDWYCHESJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzo[d]thiazol-2-yl group, and a benzamide group. The three-dimensional structure would be influenced by the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide:

Cancer Research

This compound has shown potential in cancer research due to its ability to inhibit specific kinases involved in tumor growth and proliferation. The presence of the pyrrolidine and benzothiazole moieties enhances its binding affinity to cancer cell receptors, making it a promising candidate for targeted cancer therapies .

Neurodegenerative Diseases

Research indicates that this compound may have neuroprotective properties, making it useful in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural receptors could help in developing treatments that slow down or prevent neuronal damage .

Anti-inflammatory Applications

The compound’s structure allows it to inhibit enzymes involved in inflammatory pathways. This makes it a valuable tool in studying and developing new anti-inflammatory drugs, potentially offering more effective treatments for conditions like arthritis and inflammatory bowel disease .

Antimicrobial Agents

Due to its unique chemical structure, this compound has been explored for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antibiotics or antifungal medications.

Drug Delivery Systems

The compound’s chemical properties make it suitable for use in advanced drug delivery systems. It can be used to design targeted delivery mechanisms that improve the efficacy and reduce the side effects of various drugs by ensuring they reach specific tissues or cells.

These applications highlight the versatility and potential of 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide in various fields of scientific research. Each application opens new avenues for developing innovative treatments and understanding complex biological processes.

Pyrrolidine in Drug Discovery Design, synthesis, characterization and analysis of anti-inflammatory compounds Synthesis of Novel 2-(Pyridin-2-yl) compounds Benchchem product details

properties

IUPAC Name

2-ethoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-27-17-8-4-3-7-15(17)19(24)22-20-21-16-10-9-14(13-18(16)28-20)29(25,26)23-11-5-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVCNDWYCHESJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

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